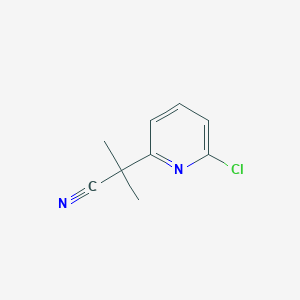

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

説明

“2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-methylpropanenitrile” part suggests the presence of a nitrile group, which consists of a carbon triple-bonded to a nitrogen .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized by reflux method .

科学的研究の応用

Chemistry and Synthesis

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile and its derivatives show significant importance in organic chemistry, particularly in the synthesis of novel compounds. One research illustrated the development of alpha-nitro ketone as both an electrophile and nucleophile for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as Drosophila nicotinic receptor probes, indicating its potential in probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004). Another study explored the modification of atropisomeric N,N-ligand 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene and its application in the asymmetric allylation of benzaldehyde, demonstrating the compound's utility in asymmetric catalysis (Charmant, Hunt, Lloyd‐Jones, & Nowak, 2003).

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structures have been the subject of research, with studies elucidating its detailed structural properties. For instance, a synthesized compound was characterized by X-ray diffraction (XRD) analysis, shedding light on its molecular structure and intermolecular interactions (Lakshminarayana et al., 2009).

Biological Activity and Antibacterial Properties

Research into the biological activities of derivatives of this compound revealed moderate antibacterial and antifungal activities, suggesting its potential in medical and agricultural applications. The structures of these products were elucidated using various spectral methods, highlighting the compound's role in developing new pharmaceuticals and pesticides (Bhuva et al., 2015a).

Novel Compounds and Reactions

Studies have also focused on synthesizing novel compounds using this compound as an intermediate. One such research led to the creation of new imidacloprid compounds by addition-isomerization-cyclization reactions (Li, 2015). Another study synthesized and characterized pyrazole derivatives, using the compound for X-ray diffraction and DFT calculations to investigate molecular structures, highlighting the compound's utility in theoretical and computational chemistry (Shen et al., 2012).

Safety and Hazards

特性

IUPAC Name |

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENBYRMEJUIFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)

![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)